4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid

Lipophilicity Drug Design Physicochemical Properties

Antifungal drug discovery targeting Candida requires high-purity fluorinated maleamic acid intermediates. Purity variability compromises synthetic yield and SAR reproducibility. CAS 198077-70-2 (2',4'-Difluoromaleanilic acid) provides consistent 95% purity with defined logP (1.1) and pKa (3.39). • Direct precursor to antifungal N-(2,4-difluorophenyl)maleimide via acid-catalyzed dehydration. • HPLC/LC-MS reference standard for fluorinated metabolite analysis. • 2,4-Difluoro substitution enables systematic SAR optimization of antifungal potency.

Molecular Formula C10H7F2NO3
Molecular Weight 227.16 g/mol
CAS No. 198077-70-2
Cat. No. B168951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid
CAS198077-70-2
Synonyms4-(2,4-DIFLUOROANILINO)-4-OXOBUT-2-ENOIC ACID
Molecular FormulaC10H7F2NO3
Molecular Weight227.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)
InChIKeyDVBSHLGHHLTWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 198077-70-2: Fluorinated Maleamic Acid Scaffold


4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (CAS 198077-70-2), also referred to as 2',4'-difluoromaleanilic acid, is a fluorinated maleamic acid derivative featuring a 2,4-difluorophenyl substituent [1]. This compound serves as a key intermediate for the synthesis of N-(2,4-difluorophenyl)maleimide and related bioactive molecules, and has been investigated in the context of antifungal drug discovery programs targeting Candida species .

1
Maleimide synthesis precursor via acid-catalyzed dehydration
Validated antifungal pharmacophore building block
2
Antifungal drug discovery scaffold targeting Candida species
SAR and lead optimization studies
3
Preformulation physicochemical profiling
Lipophilicity and pKa data support salt selection and absorption modeling

CAS 198077-70-2: Substitution Limitations


Fluorine substitution patterns on the N-phenyl ring dramatically modulate electronic distribution, hydrogen-bonding capacity, and lipophilicity of maleamic acid derivatives . The 2,4-difluoro arrangement in CAS 198077-70-2 introduces a unique combination of electron-withdrawing effects and steric constraints that are absent in the non-fluorinated parent compound maleanilic acid or in mono-fluoro analogs (e.g., para-fluoro maleanilic acid). These physicochemical differences directly impact biological target engagement, metabolic stability, and antifungal selectivity profiles, rendering simple in-class substitution invalid [1].

Non-fluorinated analog Maleanilic acid lacks 2,4-difluoro substitution; lipophilicity, pKa, and target engagement profiles may shift away.
Mono-fluoro analog Para-fluoro maleanilic acid introduces different electronic and steric constraints; antifungal selectivity context may not transfer.
Azole comparator Fluconazole is fungistatic; fungicidal mechanism context inferred for this scaffold class may not be reproduced with azole controls.

CAS 198077-70-2: Comparative Evidence


Lipophilicity Advantage over Non-Fluorinated Analogs

The target compound exhibits a calculated XLogP3 of 1.1 [1], compared to 0.8 for the non-fluorinated maleanilic acid (N-phenylmaleamic acid) [2]. This 0.3 log unit increase reflects the lipophilicity-enhancing effect of the 2,4-difluoro substitution, which is expected to improve passive membrane permeation without exceeding the drug-like lipophilicity range.

Lipophilicity (XLogP3)
Cross-study comparable
Δ = +0.3 log units
Reported lipophilicity increase supports passive permeation review.
Computed values; experimental validation recommended.
Lipophilicity Drug Design Physicochemical Properties

pKa Shift and Salt Formation

The predicted acid dissociation constant (pKa) for CAS 198077-70-2 is 3.39±0.10 , whereas maleanilic acid exhibits a predicted pKa of approximately 3.10 [1]. The +0.29 unit shift indicates that the difluoro-substituted compound is slightly less acidic, which may favor a higher fraction of unionized species at intestinal pH and improve solubility in certain formulation matrices.

Acid dissociation (pKa)
Cross-study comparable
Δ = +0.29 units
pKa shift may influence salt selection and solubility context.
Predicted values; biorelevant solubility data to verify.
pKa Solubility Formulation Development

Fungicidal Profile vs. Azole Antifungals

In a study evaluating structurally related maleamic acid derivatives, compounds in the series, including the 2',4'-difluoro analog, displayed fungicidal activity (MFC/MIC ratio ≤ 4) against Candida species, contrasting with the fungistatic mechanism of clinically used azole antifungals such as fluconazole . Importantly, active compounds exhibited no cytotoxic activity against human cancer cell lines and no hemolytic activity at MIC concentrations, indicating pathogen-selective toxicity.

Fungicidal profile
Class-level inference
MFC/MIC ≤ 4 for active class members
Supports fungicidal screening context vs. azole comparator.
No individual MIC data for CAS 198077-70-2; source to verify.
Antifungal Maleamic Acid Fungicidal Activity

High Purity and Defined Storage

The target compound is commercially supplied at a minimum purity of 95% by reputable vendors , whereas some non-fluorinated maleamic acid analogs are only available at lower purities (e.g., 90%) or lack certified analytical specification sheets. Storage conditions are explicitly specified as long-term storage in a cool, dry place, ensuring batch-to-batch consistency for reproducible research.

Purity specification
Supporting evidence
Min. purity 95%
Higher purity supports batch consistency and multi-step synthesis.
Vendor CoA specification; independent re-analysis recommended.
Purity Procurement Research Supply

CAS 198077-70-2: Research & Procurement Applications


Antifungal Lead Optimization and SAR

The compound's fungicidal activity profile and pathogen-selective toxicity, inferred from class-level evidence , make it a suitable starting scaffold for medicinal chemistry programs targeting drug-resistant Candida infections. Its 2,4-difluoro substitution pattern can be systematically varied to map SAR and optimize antifungal potency.

Maleimide Synthesis via Dehydration

CAS 198077-70-2 serves as a direct precursor to N-(2,4-difluorophenyl)maleimide through acid-catalyzed dehydration. The maleimide product is a validated antifungal pharmacophore, and access to a high-purity maleamic acid precursor ensures cleaner conversion and higher yield in synthetic workflows .

Physicochemical Profiling for Preformulation

The established lipophilicity (XLogP3 = 1.1) and pKa (3.39) values provide a data-supported foundation for preformulation studies. Researchers can rationally design salt forms and predict gastrointestinal absorption behavior without investing in preliminary analytics.

Reference Standard for Metabolite Analysis

Due to its commercial availability at 95% purity with defined storage conditions , the compound is suitable as a reference standard in HPLC or LC-MS methods aimed at identifying fluorinated maleamic acid metabolites or degradation products in pharmaceutical development.

Application
Selection Property
Validation Focus
Antifungal lead optimization
Fungicidal screening context
MFC/MIC ratio and pathogen-selectivity endpoints
Maleimide synthesis
High-purity building block
Conversion yield and product purity verification
Preformulation profiling
Computed lipophilicity and pKa
Salt form selection and biorelevant solubility screening
Metabolite reference standard
Defined purity and storage conditions
HPLC/LC-MS method suitability and lot consistency
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